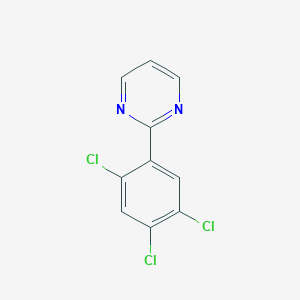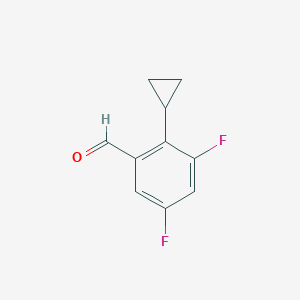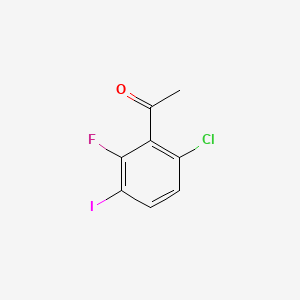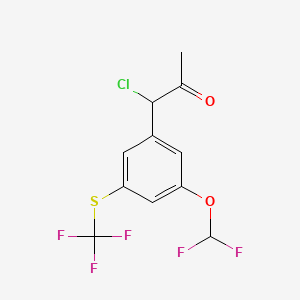![molecular formula C8H9FOS B14039990 [2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9FOS. It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for [2-Fluoro-5-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(methylsulfanyl)benzaldehyde or 2-fluoro-5-(methylsulfanyl)benzoic acid.
Reduction: 2-Fluoro-5-(methylsulfanyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-Fluoro-5-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
[2-Fluoro-5-(methylthio)phenyl]methanol: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom and the methylsulfanyl group can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H9FOS |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2-fluoro-5-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
Clé InChI |
FFNHWQSQMZEOGT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


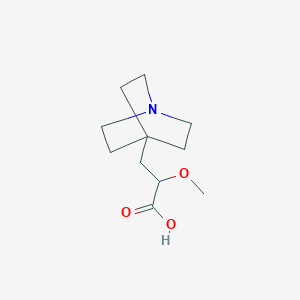
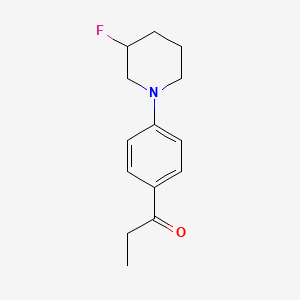
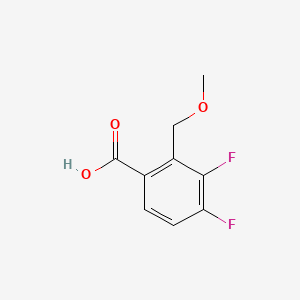
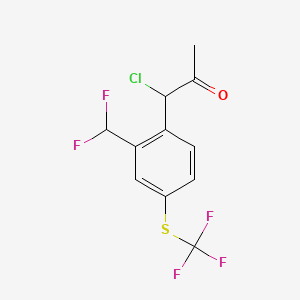
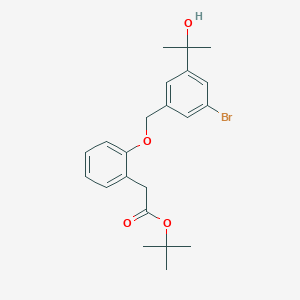
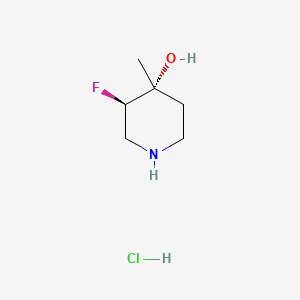
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
